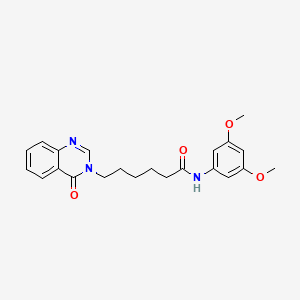
4-(Carboxymethyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups and a carboxymethyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of thiophene derivatives. For example, the reaction of thiophene-3-carboxylic acid with chloroacetic acid under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carboxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(Carboxymethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(Carboxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions, further affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Carboxymethyl)thiophene-3-carboxylic acid
Uniqueness
4-(Carboxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both carboxylic acid and carboxymethyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
4-(carboxymethyl)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-6(9)1-4-2-12-3-5(4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDQYSYJCSCFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(Methoxymethyl)-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2619154.png)
![1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2619155.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2619156.png)

![(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2619159.png)
![(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine](/img/structure/B2619160.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2619161.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)

![N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2619169.png)


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2619175.png)
